3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide
Description
Properties
IUPAC Name |
3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S2/c23-18-9-5-4-8-16(18)13-19-21(28)25(22(29)30-19)11-10-20(27)24-17(14-26)12-15-6-2-1-3-7-15/h1-9,13,17,26H,10-12,14H2,(H,24,27)/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRQQSUIVSMGHJ-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide typically involves a multi-step process:
Formation of the Thioxothiazolidinone Ring: The initial step involves the reaction of a suitable thioamide with a halogenated ketone to form the thioxothiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Chlorobenzylidene Moiety: The next step involves the condensation of the thioxothiazolidinone intermediate with 2-chlorobenzaldehyde. This reaction is typically performed under acidic conditions, using a catalyst such as p-toluenesulfonic acid.
Attachment of the Hydroxyphenylpropanamide Group: The final step involves the coupling of the chlorobenzylidene-thioxothiazolidinone intermediate with 1-hydroxy-3-phenylpropan-2-amine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted thioxothiazolidinone derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In one study, derivatives similar to the compound demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis with minimal inhibitory concentrations (MICs) ranging from 16 to 32 mg/ml . The structural features of thiazolidinones are essential for their interaction with bacterial enzymes, making them potential candidates for antibiotic development.
Anticancer Potential
Thiazolidinones have also been investigated for their anticancer properties. A study on related compounds showed promising results in inhibiting the proliferation of various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentrations (IC50) varied between 7.0 to 20.3 µM, indicating potent antiproliferative effects . These findings suggest that the compound may interfere with cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through its interaction with serine proteases and other enzymatic targets. For instance, studies have shown that thiazolidinone derivatives can inhibit the NS2B-NS3 protease of the Dengue virus, which is crucial for viral replication . Such enzyme inhibition could pave the way for developing antiviral therapies.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated several thiazolidinone derivatives against common bacterial strains. The results indicated that modifications in the side chains significantly enhanced antibacterial activity, suggesting that similar modifications could optimize the efficacy of 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide .
- Cancer Cell Line Studies : In vitro assays demonstrated that derivatives of this compound could effectively inhibit tumor growth in human cancer cell lines. The mechanism was attributed to the disruption of microtubule dynamics, leading to mitotic arrest and subsequent cell death .
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thioxothiazolidinone ring is believed to play a crucial role in its biological activity by binding to active sites and modulating enzymatic functions. Additionally, the chlorobenzylidene and hydroxyphenylpropanamide groups may contribute to its overall pharmacological profile by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- The target compound has the highest molecular weight (550.0 g/mol) due to its bulky 1-hydroxy-3-phenylpropan-2-yl group, which may reduce membrane permeability compared to lighter analogs like 314751-71-8 (374.5 g/mol) .
Pharmacological Activity
While specific data for the target compound are unavailable, structurally related thiazolidinones exhibit varied bioactivities:
- Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., 2-chlorophenyl, 4-nitrophenyl) show enhanced efficacy against Gram-positive bacteria due to increased membrane interaction .
- Enzyme Inhibition : Rhodanine derivatives with sulfanylidene groups inhibit carbonic anhydrase and tyrosine kinases, with potency influenced by arylidene substituents. For example, 4-methylbenzylidene analogs () exhibit moderate inhibition (IC₅₀ ~10 µM), while 2-chlorophenyl derivatives may improve affinity due to halogen bonding .
- Anticancer Potential: Thiazolidinones with hydroxypropanamide side chains (e.g., ) demonstrate apoptosis-inducing effects in cancer cell lines, suggesting the target compound’s hydroxyphenyl group could enhance this activity .
Biological Activity
The compound 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₆H₁₆ClN₃O₃S₂
- Molecular Weight : 369.89 g/mol
- CAS Number : 15164-08-6
The thiazolidine ring structure is significant for its biological activity, as it can influence interactions with various biological targets.
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit a range of antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values reported between 16–32 mg/ml . The specific compound's activity against other bacterial strains remains to be fully elucidated.
Anticancer Properties
Thiazolidine derivatives have been investigated for their anticancer potential. A study highlighted that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including human breast adenocarcinoma (MCF-7). The mechanism of action often involves the induction of oxidative stress in cancer cells, leading to apoptosis . The compound's ability to modulate reactive oxygen species (ROS) levels suggests a pathway through which it may exert its anticancer effects.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes relevant to disease processes. For example, it has shown potential as an inhibitor of protein kinases, which are critical in cell signaling pathways associated with cancer and other diseases . The interaction with these enzymes can disrupt their activity, leading to therapeutic effects.
Case Studies
- Antimicrobial Study : A series of experiments tested the efficacy of thiazolidine derivatives against various bacterial strains. Results indicated significant antibacterial activity against Staphylococcus species, prompting further investigation into structure-activity relationships .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of the compound on MCF-7 cells. The results demonstrated a dose-dependent increase in cell death, correlating with elevated ROS levels and decreased antioxidant enzyme activities .
- Enzyme Activity Evaluation : The compound's impact on protein kinases was assessed through kinetic studies, revealing promising inhibitory activity that could be leveraged in drug design for cancer therapies .
Oxidative Stress Induction
The primary mechanism by which this compound exerts its biological effects appears to be through the induction of oxidative stress. Increased ROS levels lead to cellular damage and apoptosis in cancer cells. This mechanism is crucial for developing therapies targeting resistant cancer types.
Enzyme Inhibition Pathways
The inhibition of key enzymes involved in cellular signaling pathways represents another critical aspect of the compound's biological activity. By interfering with these pathways, the compound can potentially halt tumor growth and proliferation.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthesis optimization requires careful control of reaction conditions. Key steps include:
- Condensation reactions under alkaline conditions for the thiazolidinone core formation (e.g., using 2-chlorobenzaldehyde and thiazolidinedione derivatives) .
- Catalyst selection : Piperidine or triethylamine enhances yields in Knoevenagel condensation .
- Solvent systems : DMF-acetic acid mixtures or ethanol are optimal for intermediate purification .
- Purification : Recrystallization (DMF-ethanol) or column chromatography ensures high purity .
Q. Which spectroscopic methods are critical for structural confirmation?
A multi-technique approach is essential:
- NMR : and NMR in deuterated solvents (e.g., DMSO-d) to confirm Z-configuration via coupling constants and aromatic proton splitting .
- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion validation .
- X-ray crystallography : SHELX software for resolving crystallographic ambiguities and verifying the exocyclic double bond geometry .
Q. How should researchers design initial biological activity screens?
Prioritize standardized assays:
- Antimicrobial : Broth microdilution for MIC determination against S. aureus (Gram-positive) and E. coli (Gram-negative), with ciprofloxacin as a positive control .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC calculations .
Advanced Research Questions
Q. How can structural contradictions in biological activity data be resolved?
Discrepancies often arise from:
- Substituent effects : The 2-chlorophenyl group may enhance membrane permeability compared to 4-chloro analogs, altering activity .
- Assay variability : Standardize protocols (e.g., serum-free conditions) to minimize interference from protein binding .
- Metabolic stability : Use hepatic microsome assays to compare metabolic degradation rates between analogs .
Q. What computational strategies predict binding affinity to biological targets?
Combine:
- Molecular docking (AutoDock Vina) : Model interactions with COX-2 or EGFR active sites, focusing on hydrogen bonding with the thioxo group and hydrophobic interactions with the chlorophenyl moiety .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Correlate electronic parameters (e.g., Hammett constants) with bioactivity data from analogs .
Q. How can crystallographic data resolve synthetic byproduct ambiguities?
- Use SHELXL refinement to distinguish between E/Z isomers or sulfonyl vs. sulfanyl tautomers .
- ORTEP-3 visualization : Analyze thermal ellipsoids to confirm bond angles and planarity of the thiazolidinone ring .
- Compare experimental Hirshfeld surfaces with DFT-calculated structures to validate intermolecular interactions .
Methodological Notes
- Contradiction management : When replication fails (e.g., variable cytotoxicity), cross-validate using orthogonal assays (e.g., apoptosis flow cytometry vs. ATP-based viability) .
- Advanced purification : For trace byproducts, employ preparative HPLC with C18 columns and isocratic elution (acetonitrile:water = 70:30) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
